N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favourable pharmacokinetic profile .
Result of Action
tuberculosis , suggesting they may have a bactericidal effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions . The choice of method depends on the desired yield, purity, and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens . The reaction conditions typically involve the use of solvents like ethanol, DMF, or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted benzothiazole derivatives .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 2-(2-hydroxyphenyl)benzothiazole
Uniqueness
What sets this compound apart from other benzothiazole derivatives is its unique substitution pattern, which imparts specific biological activities and chemical reactivity . The presence of the methoxy group and the benzamide moiety enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXOQTUGZFHDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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